Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate

Lipophilicity Drug-likeness Permeability prediction

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate (CAS 2006277-00-3) is a heteroaryl ester building block belonging to the 4-aryl-pyrimidine-2-carboxylate class, with molecular formula C13H9F3N2O3 and molecular weight 298.22 g/mol. The compound features a pyrimidine core substituted at the 4-position with a 4-(trifluoromethoxy)phenyl ring and at the 2-position with a methyl carboxylate ester.

Molecular Formula C13H9F3N2O3
Molecular Weight 298.22 g/mol
CAS No. 2006277-00-3
Cat. No. B11720366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
CAS2006277-00-3
Molecular FormulaC13H9F3N2O3
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H9F3N2O3/c1-20-12(19)11-17-7-6-10(18-11)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3
InChIKeyQZKVRPYQQVVAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate (CAS 2006277-00-3): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate (CAS 2006277-00-3) is a heteroaryl ester building block belonging to the 4-aryl-pyrimidine-2-carboxylate class, with molecular formula C13H9F3N2O3 and molecular weight 298.22 g/mol. The compound features a pyrimidine core substituted at the 4-position with a 4-(trifluoromethoxy)phenyl ring and at the 2-position with a methyl carboxylate ester. Predicted physicochemical properties include a boiling point of 383.7±52.0 °C, density of 1.358±0.06 g/cm³, calculated LogP of 3.2, eight hydrogen-bond acceptors, zero hydrogen-bond donors, four rotatable bonds, and a topological polar surface area of 61.3 Ų [1]. The compound is a member of the broader class of pyrimidine derivatives extensively explored as kinase inhibitor scaffolds, where the 4-trifluoromethoxyphenyl motif has been specifically claimed in patents targeting BCR-ABL and related oncogenic kinases [2].

Why Substituting Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate with a Simpler 4-Aryl-Pyrimidine-2-carboxylate Analog Introduces Meaningful Physicochemical and Functional Divergence


Within the 4-aryl-pyrimidine-2-carboxylate class, the nature of the aryl para-substituent is not a passive structural element; it directly governs key molecular descriptors that influence solubility, permeability, and molecular recognition. Replacement of the 4-trifluoromethoxy group with hydrogen, methoxy, chloro, or fluoro produces compounds with substantially different lipophilicity (ΔLogP up to ~1.1 units), hydrogen-bond acceptor count (8 vs 4), and topological polar surface area (61.3 vs 52.1 Ų) [1]. These differences alter the compound's behavior in partition-dependent assays, its compatibility with downstream synthetic transformations (e.g., the methyl ester can be selectively hydrolyzed to the carboxylic acid for amide coupling, whereas the corresponding carboxylic acid analog lacks this orthogonal protection), and its ability to faithfully represent the 4-trifluoromethoxyphenyl pharmacophore found in multiple patented kinase inhibitor series [2]. Generic substitution therefore risks introducing uncontrolled variables in both physicochemical profiling and structure-activity relationship studies.

Quantitative Differentiation Evidence for Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate Versus Closest Analogs


LogP Elevation of ~1.1 Units Relative to the Unsubstituted Phenyl Analog Drives Differential Lipophilicity-Dependent Behavior

The target compound exhibits a calculated octanol/water partition coefficient (LogP) of 3.2, compared with 2.1 for the direct unsubstituted phenyl analog Methyl 4-Phenylpyrimidine-2-carboxylate (CAS 74647-40-8), representing a ΔLogP of +1.1 units [1][2]. A LogP of 3.2 places the compound in a lipophilicity range consistent with favorable membrane permeability while remaining below the Ro5 threshold of 5.0; the unsubstituted analog (LogP 2.1) may exhibit insufficient lipophilicity for optimal passive diffusion in cell-based assays. Additionally, the trifluoromethoxy group increases the hydrogen-bond acceptor count from 4 to 8, altering solvation energetics and potential target engagement profiles [1].

Lipophilicity Drug-likeness Permeability prediction Lead optimization

Methyl Ester vs. Carboxylic Acid: Orthogonal Synthetic Handle Advantage for Late-Stage Diversification

The methyl ester functionality of the target compound provides an orthogonal synthetic handle with zero hydrogen-bond donors, compared with the corresponding carboxylic acid analog 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic acid (CAS 912850-80-7), which possesses one H-bond donor and a molecular weight of 284.19 g/mol [1]. The methyl ester can be selectively hydrolyzed under basic conditions to the free acid as needed, whereas the pre-formed acid is incompatible with metal-catalyzed cross-coupling reactions that require anhydrous conditions without protection. The HBD count of 0 for the ester also ensures the compound does not contribute additional hydrogen-bond donor burden in early-stage fragment or property screening, unlike the acid analog (HBD = 1) [1].

Synthetic methodology Prodrug design Amide coupling Building block utility

4-Trifluoromethoxyphenyl-Pyrimidine Scaffold Is a Privileged Motif in Patented Kinase Inhibitor Series Targeting BCR-ABL and TrkA

The 4-trifluoromethoxyphenyl-pyrimidine motif embedded in the target compound is explicitly claimed in multiple patent families as a core structural element of heteroaryl compounds that inhibit BCR-ABL kinase (wild-type and mutant forms) and TrkA kinase [1][2]. In the BCR-ABL patent series (US 9,670,214), compounds containing the 4-trifluoromethoxyphenyl group linked via an amine to a pyrimidine core demonstrated activity against imatinib-resistant mutants [1]. Separately, a related pyrimidine compound bearing the 4-trifluoromethoxyphenyl moiety showed TrkA inhibitory activity with an IC50 of 14.2 nM in an ELISA-based kinase assay [2]. In contrast, the simple phenyl analog (CAS 74647-40-8) is not associated with any specific kinase inhibition data in patent literature; its primary documented role is as a P2Y12 receptor antagonist precursor, a distinct pharmacological target . The trifluoromethoxy group thus defines not merely a physicochemical difference but a target-class divergence in the patent and application landscape.

Kinase inhibition BCR-ABL Cancer therapeutics Patent landscape

Higher Conformational Flexibility (4 vs. 3 Rotatable Bonds) and Increased Heavy Atom Count (21 vs. 16) Relative to the Phenyl Analog Modulate Entropic Binding Contributions

The target compound contains 4 rotatable bonds and 21 heavy atoms, compared with 3 rotatable bonds and 16 heavy atoms for Methyl 4-Phenylpyrimidine-2-carboxylate (CAS 74647-40-8) [1][2]. The additional rotatable bond arises from the O-CF3 linkage, introducing a torsional degree of freedom absent in the phenyl analog. Simultaneously, the topological polar surface area increases from 52.1 Ų (phenyl) to 61.3 Ų (trifluoromethoxy) [1]. These differences are of comparable magnitude to those observed in lead optimization campaigns where the trifluoromethoxy-for-hydrogen substitution has been used to modulate both lipophilicity and the entropic penalty of binding while maintaining or improving target affinity [3].

Conformational analysis Molecular recognition Entropy-enthalpy compensation Ligand efficiency

Regioisomeric Specificity: 4-Aryl-2-carboxylate Substitution Pattern Distinct from 2-Aryl-4-carboxylate Isomer in Synthetic and Recognition Properties

The target compound (CAS 2006277-00-3) bears the carboxylate ester at the pyrimidine 2-position and the aryl ring at the 4-position. Its direct regioisomer, Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate (CAS 2006277-05-8), has identical molecular formula (C13H9F3N2O3) and molecular weight (298.22 g/mol) but reversed substituent positions . This regioisomeric difference produces distinct electrostatic potential surfaces at the pyrimidine ring nitrogens: the 2-carboxylate isomer positions the electron-withdrawing ester adjacent to N1, modulating its basicity and metal-chelating ability differently than the 4-carboxylate isomer where the ester is at the 4-position. The two isomers are not interchangeable in structure-based design; molecular docking poses and pharmacophore models built for one regioisomer will not correctly predict the binding orientation of the other [1].

Regiochemistry Molecular recognition Synthetic building block Isomer purity

Application Scenarios Where Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate Provides Documented Advantage Over Analogs


Synthesis of BCR-ABL Kinase Inhibitor Analogs Targeting Imatinib-Resistant Mutants

Medicinal chemistry teams developing next-generation BCR-ABL inhibitors for chronic myeloid leukemia can use this compound as a core building block for constructing the 4-trifluoromethoxyphenyl-pyrimidine scaffold claimed in US Patent 9,670,214 [1]. The methyl ester permits late-stage diversification via hydrolysis to the acid followed by amide coupling to install varied amine-linked side chains, emulating the patented structural formula (I) compounds. The 4-trifluoromethoxyphenyl substituent is not interchangeable with hydrogen or methoxy at this position: the patent explicitly teaches that the trifluoromethoxy group is part of the pharmacophore required for activity against mutant BCR-ABL forms [1].

TrkA Kinase Inhibitor Lead Optimization Using Directed Library Synthesis

The 4-trifluoromethoxyphenyl-pyrimidine motif has demonstrated TrkA inhibitory activity with an IC50 of 14.2 nM in a related compound series [2]. This building block provides the core scaffold for generating focused libraries via Suzuki coupling at the pyrimidine ring (if halogenated derivatives are prepared) or via ester hydrolysis and amide diversification. The elevated LogP of 3.2 and 8 H-bond acceptors position the resulting analogs in a physicochemical space consistent with CNS-penetrant kinase inhibitor design, where adequate lipophilicity is required for blood-brain barrier penetration while excessive LogP (>5) is avoided [3].

Physicochemical Property Baseline Compound for Drug-Likeness Profiling of Trifluoromethoxy-Containing Heterocycles

In parallel property optimization campaigns, this compound serves as a reference point for quantifying the contribution of the 4-trifluoromethoxy group to lipophilicity (LogP shift of +1.1 vs. phenyl analog), TPSA (+9.2 Ų), and HBA count (+4) [3]. This enables medicinal chemists to deconvolute the physicochemical impact of the trifluoromethoxy substituent from scaffold effects when evaluating lead series. The compound's measured (or vendor-verified) purity of ≥98% supports its use as a calibration standard in logD determination assays, chromatographic method development, and computational model validation .

Regiospecific Intermediate for Structure-Based Drug Design Requiring 4-Aryl-2-carboxylate Pyrimidine Connectivity

Structure-based design programs that have identified a binding pose requiring the carboxylate (or derived amide) at the pyrimidine 2-position and the aryl group at the 4-position must procure this specific regioisomer (CAS 2006277-00-3), not the 2-aryl-4-carboxylate isomer (CAS 2006277-05-8) . The two regioisomers, despite sharing molecular formula and mass, present distinct hydrogen-bond acceptor geometries at the pyrimidine nitrogens and cannot substitute for one another in docking-validated design. Procurement protocols should include CAS number verification and, where feasible, confirmatory NMR or HPLC comparison against both regioisomeric standards to ensure isomeric purity .

Quote Request

Request a Quote for Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.